(6R)-6-methyl-5-sulfanylidenepiperazin-2-one
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Overview
Description
(6R)-6-methyl-5-sulfanylidenepiperazin-2-one is a chemical compound with a unique structure that includes a piperazine ring substituted with a methyl group and a sulfanylidenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-methyl-5-sulfanylidenepiperazin-2-one typically involves the hydrogenation of L-erythrobiopterin in a basic medium using a platinum group catalyst . This method ensures a high yield of the (6R)-form, which is crucial for its desired properties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-methyl-5-sulfanylidenepiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the sulfanylidenyl group, where nucleophiles replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
(6R)-6-methyl-5-sulfanylidenepiperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6R)-6-methyl-5-sulfanylidenepiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(6R)-tetrahydrobiopterin: A coenzyme in catecholamine and serotonin synthesis.
(6R)-hydroxynorketamine: A metabolite of ketamine with antidepressant properties.
Uniqueness
(6R)-6-methyl-5-sulfanylidenepiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
167391-77-7 |
---|---|
Molecular Formula |
C5H8N2OS |
Molecular Weight |
144.192 |
IUPAC Name |
(6R)-6-methyl-5-sulfanylidenepiperazin-2-one |
InChI |
InChI=1S/C5H8N2OS/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m1/s1 |
InChI Key |
WUFXYNXJZIJYJO-GSVOUGTGSA-N |
SMILES |
CC1C(=S)NCC(=O)N1 |
Synonyms |
Piperazinone, 6-methyl-5-thioxo-, (R)- (9CI) |
Origin of Product |
United States |
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